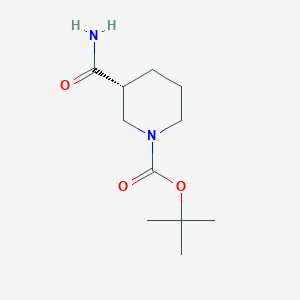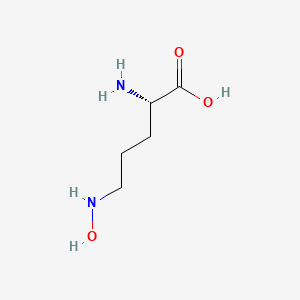
N(5)-Hydroxy-L-ornithine
Overview
Description
N(5)-Hydroxy-L-ornithine is a derivative of the amino acid L-ornithine, characterized by the presence of a hydroxy group at the N(5) position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(5)-Hydroxy-L-ornithine typically involves the hydroxylation of L-ornithine. One common method includes the use of hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction is often catalyzed by metal complexes or enzymes that facilitate the selective hydroxylation at the N(5) position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods offer advantages in terms of yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N(5)-Hydroxy-L-ornithine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to regenerate L-ornithine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of N(5)-oxo-L-ornithine.
Reduction: Regeneration of L-ornithine.
Substitution: Formation of N(5)-substituted derivatives with various functional groups.
Scientific Research Applications
N(5)-Hydroxy-L-ornithine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain physiological conditions.
Medicine: Investigated for its therapeutic potential in treating diseases related to amino acid metabolism and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N(5)-Hydroxy-L-ornithine involves its interaction with specific enzymes and receptors in biological systems. The hydroxy group at the N(5) position allows the compound to participate in hydrogen bonding and other interactions that modulate its activity. Molecular targets include enzymes involved in amino acid metabolism, where this compound can act as a substrate or inhibitor, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
L-ornithine: The parent amino acid from which N(5)-Hydroxy-L-ornithine is derived.
N(5)-oxo-L-ornithine: An oxidized derivative of L-ornithine.
N(5)-substituted L-ornithine derivatives: Compounds with various functional groups substituted at the N(5) position.
Uniqueness: this compound is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-5-(hydroxyamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-7-10/h4,7,10H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJDTPATROLQC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956634 | |
| Record name | N~5~-Hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35187-58-7 | |
| Record name | N5-Hydroxy-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35187-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-N-Hydroxyornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035187587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-Hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


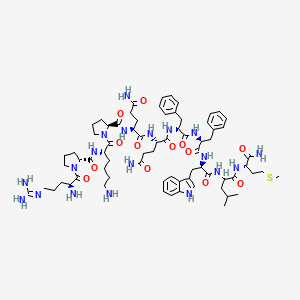
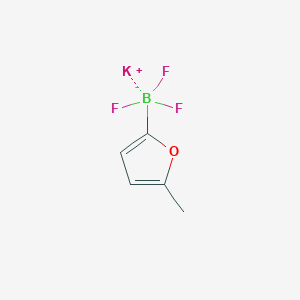
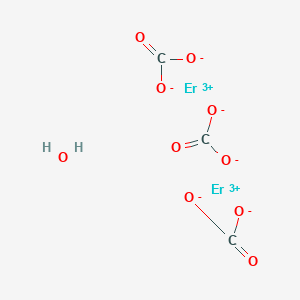

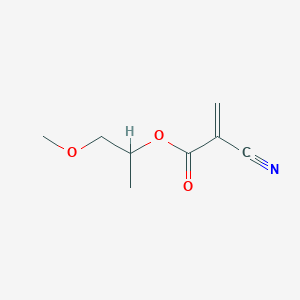
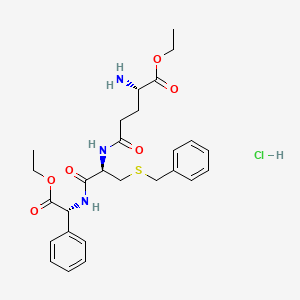
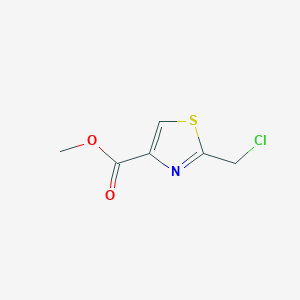
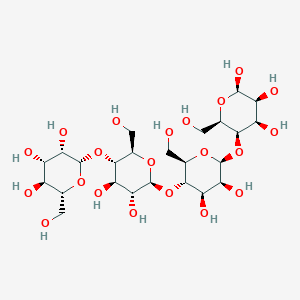


![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
